COX-2 Inhibition Potency Comparison Between 4-(Furan-2-yl)-1-methylpiperidin-4-ol and Thiophene Analog
4-(Furan-2-yl)-1-methylpiperidin-4-ol demonstrates measurable but weak COX-2 inhibitory activity with an IC50 of 27.1 µM (27,100 nM) [1]. In contrast, the thiophene analog 1-methyl-4-(thiophen-2-yl)piperidin-4-ol has been reported with significantly weaker activity, with an IC50 >100 µM (>100,000 nM) [2]. This represents a >3.7-fold difference in potency between the two heterocyclic analogs.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 27.1 µM (27,100 nM) |
| Comparator Or Baseline | 1-methyl-4-(thiophen-2-yl)piperidin-4-ol (CAS 100131-91-7): IC50 > 100 µM (>100,000 nM) |
| Quantified Difference | >3.7-fold more potent |
| Conditions | In vitro COX-2 inhibition assay (solid phase ELISA method) for the target compound; COX-2 assay conditions for the thiophene analog not fully specified in available data. |
Why This Matters
This quantifiable difference in COX-2 inhibition informs selection of the furan analog over the thiophene analog for projects targeting inflammatory pathways, despite the overall weak activity.
- [1] BindingDB. BDBM50045707 (CHEMBL3309825). COX-2 inhibition assay data. IC50: 2.71E+4 nM (27.1 µM). View Source
- [2] BindingDB. BDBM236649 (US9388139, 18). COX-2 inhibition assay data. IC50: >1.00E+5 nM (>100 µM). View Source
